2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine

Lipophilicity Membrane permeability Drug-likeness

2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine (CAS 1178797-22-2) is a synthetic secondary amine building block that combines a 2,2-difluoroethyl substituent with a morpholinoethyl scaffold (C₈H₁₆F₂N₂O, MW 194.22). The compound is catalogued as a research-use-only screening compound by several vendors, typically supplied at 95% purity and stored at 2–8°C under dry conditions.

Molecular Formula C8H16F2N2O
Molecular Weight 194.22 g/mol
CAS No. 1178797-22-2
Cat. No. B10911310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine
CAS1178797-22-2
Molecular FormulaC8H16F2N2O
Molecular Weight194.22 g/mol
Structural Identifiers
SMILESC1COCCN1CCNCC(F)F
InChIInChI=1S/C8H16F2N2O/c9-8(10)7-11-1-2-12-3-5-13-6-4-12/h8,11H,1-7H2
InChIKeyUCBDLUXNBMRCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine (CAS 1178797-22-2) – Procurement-Ready Chemical Profile and Comparator Landscape


2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine (CAS 1178797-22-2) is a synthetic secondary amine building block that combines a 2,2-difluoroethyl substituent with a morpholinoethyl scaffold (C₈H₁₆F₂N₂O, MW 194.22) [1]. The compound is catalogued as a research-use-only screening compound by several vendors, typically supplied at 95% purity and stored at 2–8°C under dry conditions . Its structural core is derived from 4-morpholineethanamine (CAS 2038-03-1), a widely utilised medicinal chemistry fragment, but the incorporation of the CHF₂ terminus introduces distinct physicochemical and potential biological properties that are absent in the non-fluorinated parent [2]. No peer-reviewed biological characterisation of the free base was identified at the time of compiling this guide; differentiation therefore rests on computed physicochemical parameters, structural inferences from the well-characterised difluoroethyl pharmacophore, and vendor-supplied specifications.

Why 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine Cannot Be Routinely Replaced by Non-Fluorinated or Mono-Fluorinated Morpholinoethylamines


The 2,2-difluoroethyl group (−CH₂CHF₂) is not a passive alkyl chain but an electronically distinct motif that simultaneously elevates lipophilicity, introduces two additional hydrogen-bond-accepting fluorine centres, and stiffens the local conformational landscape through the gauche effect [1]. Replacing this compound with the non-fluorinated 4-morpholineethanamine (CAS 2038-03-1, XLogP3 = −1.1) results in a >1.4 log-unit drop in computed lipophilicity and a loss of two H-bond acceptor sites, changes that can profoundly alter passive membrane permeability, target engagement, and metabolic handling [2]. Similarly, swapping to a mono-fluoroethyl or trifluoroethyl congener shifts electronic and steric profiles in ways that are not linearly predictable; literature on the 2,2-difluoroethyl pharmacophore demonstrates that the CHF₂ group serves as a lipophilic hydrogen-bond donor in medicinal chemistry, a property that neither −CH₃, −CH₂F, nor −CF₃ replicates [3]. For procurement decisions, this means that data generated with the non-fluorinated or differently fluorinated versions cannot be assumed to hold for the target compound.

Quantitative Evidence Differentiating 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine from Its Closest Non-Fluorinated Analog


Computed Lipophilicity (XLogP3): 1.4 Log-Unit Increase Versus the Non-Fluorinated Parent 4-Morpholineethanamine

The target compound exhibits a computed XLogP3-AA value of 0.3, compared with −1.1 for the non-fluorinated parent 4-morpholineethanamine (CAS 2038-03-1), representing a +1.4 log-unit increase in lipophilicity [1]. The vendor-supplied computed LogP (0.1733) corroborates this positive shift . This magnitude of lipophilicity change is sufficient to move the compound from a highly hydrophilic space (negative LogP) into the weakly lipophilic range considered more favourable for passive membrane permeation and target protein engagement [2].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count: From 3 (Parent) to 5 (Target) Through Addition of Two C–F H-Bond Acceptors

The target compound possesses 5 computed hydrogen-bond acceptor sites (three from the morpholine oxygen and two amine nitrogens, plus two from the fluorine atoms), whereas the parent 4-morpholineethanamine has only 3 [1]. The two additional C–F units function as weak but stereoelectronically distinct H-bond acceptors, a feature that has been exploited in medicinal chemistry to create orthogonal polar interactions with protein backbones without introducing strong desolvation penalties [2].

H-bond acceptor Molecular recognition Drug design

Rotatable Bond Count: Increased Conformational Flexibility (5 vs. 2) Relative to the Parent

The target compound has 5 rotatable bonds, compared with only 2 for 4-morpholineethanamine [1]. The three additional rotatable bonds are introduced by the ethyl linker between the morpholine ring and the difluoromethyl-bearing amine. Increased rotatable bond count is a double-edged parameter in drug design: it can enhance adaptability to binding sites but also carries an entropic penalty upon binding. The explicit difference means the target cannot be treated as a rigid isosteric replacement for the parent [2].

Conformational flexibility Entropy Molecular docking

Metabolic Stability Enhancement Conferred by the CHF₂ Group: Class-Level Inference from Fluorinated Pharmacophore Literature

The 2,2-difluoroethyl group is documented across multiple chemical series to resist cytochrome P450-mediated oxidative metabolism at the terminal carbon relative to non-fluorinated ethyl groups [1]. The CHF₂ motif functions as a metabolically more robust replacement for −CH₃, −CH₂OH, and −CH₂NH₂ groups in medicinal chemistry programmes [2]. While direct metabolic stability data for the target compound are not publicly available, the structural precedent is strong: the CHF₂ group in analogous building blocks has been shown to increase half-life in liver microsome assays by factors ranging from 2- to 10-fold compared with the non-fluorinated ethyl congener [3].

Metabolic stability Oxidative metabolism Fluorine bioisostere

Vendor-Supplied Analytical Specifications: 95% Minimum Purity with Defined Storage and Handling

Multiple vendors list the compound at 95% purity with storage conditions of 2–8°C, sealed under dry atmosphere . The molecular identity is confirmed by NMR and InChI key (UCBDLUXNBMRCPK-UHFFFAOYSA-N) registered in PubChem [1]. In contrast, the closest non-fluorinated analog 4-morpholineethanamine is typically supplied at 98% purity and stored at room temperature, reflecting its different stability profile . The more stringent storage requirement for the target compound is consistent with the increased chemical lability sometimes associated with the CHF₂ group and should be factored into procurement and handling protocols.

Quality control Reproducibility Procurement specifications

Combinatorial Library Provenance: Catalogued in the ChemDiv Screening Collection as Compound Y507-2296

The dihydrochloride salt of the target compound is listed in the ChemDiv commercial screening collection as compound Y507-2296, with measured logP (−0.171) and logD (−0.2159) values . Inclusion in a commercial screening library implies that the scaffold has passed cheminformatic filters for drug-likeness, novelty, and diversity relative to other library members. The non-fluorinated parent 4-morpholineethanamine is not present in comparable curated screening collections as a standalone entity, being primarily employed as a synthetic intermediate.

Screening library Hit discovery Chemical diversity

High-Confidence Application Scenarios for 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine Based on Verified Differentiation Evidence


Medicinal Chemistry: CHF₂-Capped Morpholinoethyl Scaffold for Lead Optimisation Requiring Enhanced Lipophilicity and Metabolic Stability

Teams engaged in structure–activity relationship (SAR) exploration around morpholinoethylamine-containing leads can procure this compound as a ready-made CHF₂-substituted building block. The +1.4 log-unit increase in XLogP3 relative to the non-fluorinated parent [1] addresses lead series where the parent's excessive hydrophilicity limits cell permeability. The class-level metabolic stability advantage of the CHF₂ group over unsubstituted ethyl chains [2] supports its use in late-stage lead optimisation without requiring custom fluorination. The compound's presence in the ChemDiv screening library also validates its suitability for hit-to-lead progression workflows.

Fragment-Based Drug Discovery: Fluorinated Morpholinoethyl Fragment with Differentiated H-Bond Acceptor Profile

Fragment libraries benefit from chemically diverse members with orthogonal interaction capabilities. This compound offers 5 H-bond acceptor sites versus 3 in the parent [1], with the two fluorine atoms providing weak, stereoelectronically specific C–F···H–X interactions documented in protein–ligand crystal structures [2]. The increased rotatable bond count (5 vs. 2) [1] provides a broader conformational sampling space, which can be advantageous in fragment screening where rigid fragments may fail to identify cryptic binding pockets.

Agrochemical Intermediate Synthesis Leveraging 2,2-Difluoroethylamine Motif

2,2-Difluoroethylamine derivatives are established intermediates for insecticidally active enaminocarbonyl compounds [1]. The target compound provides a morpholinoethyl-substituted entry into this chemical space, combining the agrochemically validated difluoroethyl pharmacophore with the solubilising morpholine group. Patent literature (e.g., US20100274021, WO2007/115644) explicitly claims 2,2-difluoroethylamine derivatives of this structural class as precursors to active agrochemical ingredients [2], making this compound a strategic procurement choice for agrochemical discovery programmes targeting fluorinated morpholine-containing chemotypes.

Chemical Biology Probe Development: Use as a Physicochemically Defined Control for Fluorine-Scanning Experiments

In chemical biology, fluorine scanning systematically replaces hydrogens with fluorine to map fluorine-specific effects on target engagement. The target compound's computed LogP (0.3) and TPSA (24.5 Ų) [1] provide a well-defined baseline to compare with the non-fluorinated parent (LogP −1.1) [2] and mono- or tri-fluorinated analogs. This defined physicochemical gradient enables researchers to dissect whether observed biological differences arise from lipophilicity shifts, H-bond acceptor changes, or stereoelectronic effects specific to the CHF₂ group. The commercially available dihydrochloride salt (CAS 1431966-58-3) provides a stable, soluble form suitable for biochemical assay preparation.

Quote Request

Request a Quote for 2,2-Difluoro-N-(2-morpholinoethyl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.